N,N-diethyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
Description
This compound features a 1H-indole core substituted at the 1-position with an acetamide group bearing N,N-diethyl substituents. At the 3-position of the indole, a sulfonyl-linked ethyl chain connects to a 4-methylbenzylamine moiety via a carbonyl group.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-4-26(5-2)24(29)16-27-15-22(20-8-6-7-9-21(20)27)32(30,31)17-23(28)25-14-19-12-10-18(3)11-13-19/h6-13,15H,4-5,14,16-17H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJYVHAHLIQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, with a molecular formula of C24H29N3O4S and a molecular weight of 455.6 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and evaluation of its efficacy in various biological contexts.
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Indole Core : This can be achieved through cyclization methods such as Fischer indole synthesis.
- Introduction of the Sulfonamide Group : The incorporation of the sulfonamide moiety is crucial for the compound's biological activity.
- Acetamide Formation : The final step involves reacting the intermediate with diethylamine to form the acetamide group.
The compound's structure allows it to interact with various biological targets, which is essential for its activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamide compounds have shown substantial inhibitory effects against various bacterial strains and fungi, suggesting that our compound may possess similar activities .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, compounds with sulfonamide groups have demonstrated inhibitory effects against enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment . The mechanism often involves binding to the active site of the enzyme, thereby preventing substrate interaction.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive inhibition | |
| α-glucosidase | Non-competitive inhibition |
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to assess the therapeutic potential of this compound. Preliminary data indicate that this compound may exhibit significant anti-proliferative effects, particularly against specific tumor types. For example, compounds with similar indole structures have shown IC50 values in the low micromolar range against cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Biological Targets : The compound may interact with various proteins or enzymes, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways, the compound may prevent cancer cell growth.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study demonstrated that related sulfonamide derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Research indicated that compounds containing sulfonamide moieties effectively inhibited AChE and α-glucosidase, suggesting potential applications in treating neurodegenerative diseases and diabetes .
- Cytotoxic Effects : In vitro studies on cancer cell lines showed that certain derivatives led to reduced viability and induced apoptosis, highlighting their potential as anticancer agents .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes an indole moiety, a sulfonamide group, and a diethylamino substituent. The molecular formula is , and its structural complexity contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that N,N-diethyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide exhibits significant anticancer activity. For example, compounds with similar structural features have shown promising results against various cancer cell lines. A study demonstrated that derivatives of this compound inhibited cell growth in human cancer cells, suggesting potential for development as a therapeutic agent against malignancies .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Antimicrobial Activity
Preliminary investigations suggest that compounds similar to this compound exhibit antimicrobial properties. Research indicates effectiveness against common pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 128–256 µg/mL .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) provide insights into how the compound behaves in biological systems. Toxicological assessments are also essential to determine safety profiles before clinical applications.
Case Study 1: Anticancer Activity Assessment
A series of experiments were conducted to evaluate the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Enzyme Inhibition Mechanism
In vitro studies focused on the mechanism of action for acetylcholinesterase inhibition revealed that the compound binds competitively to the active site of the enzyme. This finding supports its potential use in treating conditions characterized by cholinergic dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide and Sulfonyl Groups
Compound A : N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Key Difference : Replaces the 4-methylbenzyl group with an isopropylamine moiety.
- Impact : The smaller isopropyl group reduces steric bulk and lipophilicity compared to the aromatic 4-methylbenzyl substituent. This may enhance solubility but decrease membrane permeability or target binding affinity due to reduced π-π interactions .
Compound B : 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Key Difference : Substitutes the sulfonyl-ethyl chain with a ketone group and replaces the diethyl acetamide with a pyridinyl acetamide.
- The pyridinyl acetamide introduces hydrogen-bonding capability, which may enhance target specificity .
Compound C : (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
- Key Difference: Features a hydroxyimino group at the indole 3-position instead of a sulfonyl-ethyl chain.
Modifications to the Indole Core and Side Chains
Compound D : 2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Key Difference : Incorporates a piperazinyl linker and a 2,6-dimethylphenyl group.
- The dimethylphenyl group may optimize steric interactions with hydrophobic binding pockets .
Compound E : 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide
- Key Difference : Replaces the sulfonyl-ethyl chain with a trifluoromethyl sulfonamide group and adds a 4-chlorobenzoyl substituent.
- Impact : The trifluoromethyl group increases metabolic stability and electronegativity, while the 5-methoxy indole substitution may enhance fluorescence properties or π-stacking interactions .
Structural and Functional Analysis Table
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The target compound’s 4-methylbenzyl and diethyl groups increase logP compared to derivatives with polar substituents (e.g., hydroxyimino in Compound C).
- Solubility : Sulfonyl and carbonyl groups in the target may improve aqueous solubility relative to purely aromatic analogues (e.g., Compound B).
- Metabolic Stability : The sulfonyl group in the target may reduce oxidative metabolism compared to compounds with ether or amine linkages .
Q & A
Q. What are the common synthetic routes for N,N-diethyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide?
The synthesis typically involves multi-step reactions. Key steps include:
- Sulfonylation : Reacting indole derivatives with sulfonylating agents (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to introduce the sulfonyl group .
- Acetamide Formation : Coupling intermediates with diethylamine via nucleophilic acyl substitution .
- Functionalization : Introducing the 4-methylbenzylamino group via reductive amination or direct alkylation . Yields are often low (2–5% in analogous syntheses), necessitating purification via column chromatography .
Q. Which spectroscopic techniques are employed for structural characterization?
Standard methods include:
Q. What biological activities have been preliminarily reported for this compound?
Structural analogs exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .
- Anticancer Potential : In vitro cytotoxicity studies on cancer cell lines (e.g., MCF-7), with IC₅₀ values ranging 10–50 µM .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize synthesis yield and purity?
DOE minimizes experimental runs while maximizing data output. Key strategies:
- Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using Plackett-Burman designs .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., 60–80°C, DMF as solvent) to enhance yield .
- Robustness Testing : Evaluate reproducibility under scaled-up conditions .
Q. How can computational methods predict reactivity and guide synthetic design?
Quantum mechanical approaches are critical:
- Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates for sulfonylation/amide coupling steps .
- Solvent Effects : COSMO-RS simulations predict solvation energies to optimize solvent selection (e.g., DMF vs. THF) .
- Machine Learning : Train models on analogous indole derivatives to forecast reaction outcomes .
Q. What strategies resolve contradictions in spectral data or biological activity reports?
Hybrid approaches are recommended:
- Hybrid NMR/DFT Analysis : Compare experimental NMR shifts with DFT-predicted values to resolve ambiguities (e.g., indole C-3 vs. C-2 substitution) .
- Bioassay Standardization : Replicate biological studies under controlled conditions (e.g., fixed cell lines, uniform ATP-based viability assays) to mitigate variability .
Q. How can structure-activity relationships (SAR) be established for pharmacological applications?
Key methodologies include:
- Molecular Docking : Screen against targets like tyrosine kinases or DNA topoisomerases to prioritize substituents (e.g., sulfonyl groups enhance binding to hydrophobic pockets) .
- Analog Synthesis : Modify the 4-methylbenzyl or diethylacetamide groups and compare IC₅₀ values .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier permeability (PAMPA models) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
